2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine is a chemical compound characterized by its unique oxadiazole structure, which contributes to its potential biological activity. This compound is of interest in medicinal chemistry due to its structural properties that may influence various biochemical pathways. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 169.22 g/mol .
This compound belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds known for their diverse biological activities, including antitumor and antimicrobial properties. The specific structure of 2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine suggests potential applications in drug discovery and development, particularly in targeting specific cancer pathways .
The synthesis of 2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine can be achieved through several methods. One common approach involves the cyclization of amidoxime derivatives with suitable electrophiles to form the oxadiazole ring. For example, tert-butylamidoxime can react with substituted aromatic compounds under acidic conditions to yield the desired oxadiazole .
A notable synthesis route includes:
The yields and purity of the synthesized compound can vary based on reaction conditions such as temperature and catalyst choice. For instance, using zinc chloride as a catalyst has been reported to enhance yields significantly .
The molecular structure of 2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine features:
Key Structural Features:
The oxadiazole moiety contributes to the compound's stability and reactivity, making it an attractive candidate for further pharmacological studies .
The chemical reactivity of 2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine primarily involves nucleophilic substitutions and cycloadditions typical of oxadiazoles. These reactions can lead to various derivatives that may exhibit enhanced biological activities.
Examples of potential reactions include:
These reactions are significant for modifying the compound's structure to optimize its pharmacological properties .
The mechanism of action for 2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine may involve modulation of specific signaling pathways relevant to cancer cell proliferation and apoptosis. Oxadiazoles are known to inhibit key enzymes involved in tumor growth.
Potential mechanisms include:
Research indicates that similar compounds have shown promising results in vitro against various cancer cell lines .
The physical properties of 2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine include:
Chemical properties include:
Relevant data for safety and handling includes:
The primary applications of 2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine lie within medicinal chemistry and drug development:
Studies have indicated that derivatives of oxadiazoles possess significant biological activities that warrant further exploration for therapeutic applications .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its pharmaceutical potential emerged [2] [4]. The 1960s marked a pivotal milestone with the approval of oxolamine as a cough suppressant, becoming the first clinically used 1,2,4-oxadiazole derivative [2] [5]. This breakthrough ignited interest in the scaffold’s bioactivity, leading to the development of additional therapeutics like the antiviral agent pleconaril (targeting picornaviruses) and ataluren (for Duchenne muscular dystrophy via nonsense mutation readthrough) [5] [7]. The discovery of naturally occurring 1,2,4-oxadiazoles—phidianidines A/B from the marine mollusk Phidiana militaris in 2011—further validated the scaffold’s biological relevance, exhibiting cytotoxic and protein-tyrosine phosphatase 1B (PTP1B) inhibitory activity [2] [4].
Recent decades have witnessed exponential growth in publications focused on 1,2,4-oxadiazole derivatives, driven by their synthetic versatility and diverse pharmacological profiles. Innovations in green chemistry (e.g., microwave-assisted synthesis) and transition-metal catalysis have streamlined the production of complex derivatives, enabling rapid SAR exploration [1] [5]. The scaffold’s integration into antimicrobial, anticancer, and anti-inflammatory agents underscores its adaptability in addressing unmet medical needs, particularly against drug-resistant pathogens [3] [8].
Table 1: Milestone 1,2,4-Oxadiazole Derivatives in Drug Discovery
Compound | Therapeutic Category | Key Mechanism/Target | Approval/Discovery Year |
---|---|---|---|
Oxolamine | Cough suppressant | Unknown (potentially CNS modulation) | 1960s |
Pleconaril | Antiviral | Picornavirus capsid inhibitor | 2000s |
Ataluren | Muscular dystrophy | Nonsense mutation readthrough | 2014 |
Phidianidine A/B | Cytotoxic/Agonist | PTP1B inhibition/CXCR4 binding | 2011 |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent limitations of these groups while preserving spatial geometry critical for target binding [1] [4]. Key advantages include:
In the case of 2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine, the ethylamine linker mimics the spatial orientation of γ-aminobutyric acid (GABA) or endogenous amine metabolites. This design leverages the oxadiazole’s capacity to replace labile carboxamide groups while maintaining the distance required for target engagement [9]. Computational studies confirm that the oxadiazole’s bond angles (N-O-N ∼80°) and bond lengths (C-O ∼1.36 Å) closely resemble those of amides, facilitating seamless integration into pharmacophores targeting aminergic receptors [4] [8].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Carboxylic Acid Derivatives
Property | 1,2,4-Oxadiazole | Ester/Amide | Impact on Drug Design |
---|---|---|---|
Metabolic Stability | High (resistant to hydrolysis) | Low (esterase-sensitive) | Extended plasma half-life |
Dipole Moment | ∼3.5 Debye | ∼1.5–2.0 Debye | Improved H-bonding with targets |
π-Deficiency | Moderate | Low (amides) | Enhanced stacking in hydrophobic pockets |
Synthetic Flexibility | High (modular substitutions) | Moderate | Rapid SAR exploration |
The tert-butyl group at the 5-position of the 1,2,4-oxadiazole ring is a critical structural feature that profoundly influences both physicochemical and pharmacokinetic properties. Its incorporation addresses two major challenges in drug development: metabolic vulnerability and suboptimal target engagement [1] [10].
For 2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine, the ethylamine linker synergizes with the tert-butyl moiety to enhance blood-brain barrier (BBB) penetration and oral bioavailability. The basic amine facilitates protonation at physiological pH, improving water solubility, while the tert-butyl group offsets excessive polarity, enabling passive diffusion [9]. In pharmacokinetic studies of related compounds, tert-butyl substitution increased oral bioavailability from 22% to 68% and extended half-life from 0.5 to >5 hours [10]. This combination positions the compound as a versatile intermediate for CNS-active agents or antibiotics targeting intracellular pathogens.
Table 3: Impact of Tert-butyl Substitution on Pharmacokinetic Parameters
Parameter | Unsubstituted Oxadiazole | 5-Tert-butyl Oxadiazole | Functional Advantage |
---|---|---|---|
Microsomal Stability | Low (t1/2 < 30 min) | High (t1/2 > 120 min) | Reduced hepatic clearance |
log P | ∼0.5–1.0 | ∼2.0–2.5 | Balanced permeability/solubility |
Plasma Exposure (AUC) | Low (≤ 50 µg·h/mL) | High (≥ 200 µg·h/mL) | Enhanced efficacy at lower doses |
Protein Binding | Moderate (∼80%) | Moderate (∼85%) | Optimal free fraction for activity |
The strategic fusion of the 1,2,4-oxadiazole core, bioisosteric design, and sterically protective tert-butyl group exemplifies modern medicinal chemistry’s iterative approach to overcoming pharmacokinetic barriers. 2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine embodies these principles, offering a promising template for next-generation therapeutics targeting neurologically and microbiologically challenging diseases [4] [9] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7